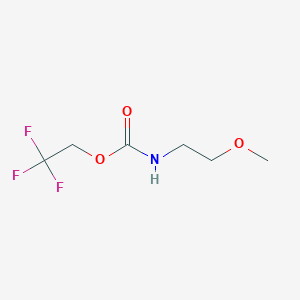

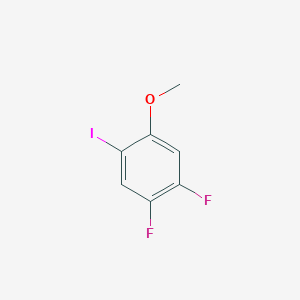

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

Descripción general

Descripción

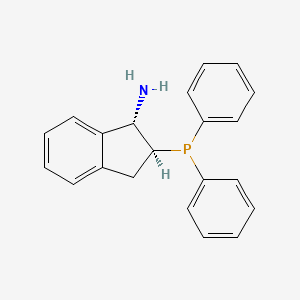

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, commonly known as 2C-DFT, is a fluorinated chlorobenzene derivative. It is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has a wide range of properties and is used in various fields such as organic chemistry, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including compounds similar to 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, have been studied for their reactivity in metalation processes. These compounds undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, offering a pathway to explore regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).

Electrochemical Fluorination

- Electrochemical Fluorination Studies : Research has shown that benzenes containing trifluoromethyl groups, similar to the chemical , can be effectively transformed through electrochemical fluorination. This process yields various perfluorocyclohexane derivatives, demonstrating the compound's potential in synthesizing fluorinated organic compounds (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).

Fungicide Research

- Structural Analysis in Fungicides : The compound has been analyzed in the context of fluazinam, a fungicide, where its crystal structure and intermolecular interactions have been examined. This research aids in understanding the molecular basis of its fungicidal activity (Jeon, Kim, Lee, & Kim, 2013).

Material Science

- Polymer Synthesis : The synthesis and characterization of novel fluorine-containing polyetherimides involve the use of similar chloro-trifluoromethyl benzenes. Such research is pivotal in the development of new materials with unique properties like high thermal stability and solubility in organic solvents (Yu Xin-hai, 2010).

Organic Chemistry and Medicinal Applications

- Pesticide Synthesis : This compound has been used in the synthesis of novel pesticides, such as Bistrifluron, illustrating its potential in agricultural chemical research (Liu An-chan, 2015).

- Pharmaceutical Intermediates : It has also been used as an intermediate in the synthesis of various pharmacologically relevant compounds, showing its significance in medicinal chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Catalysis

- Catalytic Applications : Studies in catalysis have demonstrated its use in trifluoromethylation reactions of aromatic compounds, indicating its role in facilitating specific chemical transformations (Mejía & Togni, 2012).

Polymer Chemistry

- Polymer Research : Research into the complexation of trifluoromethanesulphonates in polymer chemistry has shown applications for similar compounds, highlighting their role in understanding polymer-solvent interactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Propiedades

IUPAC Name |

2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWONFAWJWQBNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)